molecular formula C7H11N3O3 B584328 Secnidazole-d6 CAS No. 1346603-27-7

Secnidazole-d6

Cat. No.: B584328
CAS No.: 1346603-27-7
M. Wt: 191.22
InChI Key: KPQZUUQMTUIKBP-KUMAEYKDSA-N
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Description

Secnidazole-d6 is a deuterium-labeled derivative of Secnidazole, an orally active azole antibiotic. This compound is primarily used in scientific research as a tracer due to its stable heavy isotopes of hydrogen. Secnidazole itself is known for its longer half-life compared to metronidazole and is effective against vaginosis-associated bacteria .

Biochemical Analysis

Biochemical Properties

Secnidazole-d6, like its parent compound Secnidazole, is known to interact with various enzymes and proteins. Once it enters bacteria and parasites, secnidazole is activated by bacterial or parasitic enzymes to form a radical anion . This radical anion damages and kills the target pathogen . This compound is found to be metabolized to a limited extent predominantly by CYP3A4 and CYP3A5 among a panel of cDNA-expressed enzymes .

Cellular Effects

This compound, similar to Secnidazole, has effects on various types of cells and cellular processes. Secnidazole is selective against many anaerobic Gram-positive and Gram-negative bacteria as well as protozoa . It is active against the vaginosis-associated bacteria and has the potential for bacterial vaginosis research .

Molecular Mechanism

This compound shares the same molecular mechanism as Secnidazole. Once it enters bacteria and parasites, secnidazole is activated by bacterial or parasitic enzymes to form a radical anion . This radical anion then binds to DNA, causing loss of the helical structure, strand breakage, and impairment of DNA function .

Temporal Effects in Laboratory Settings

This compound is rapidly and completely absorbed after oral administration and has a longer terminal elimination half-life (approximately 17 to 29 hours) than commonly used drugs in this class . This suggests that the effects of this compound could potentially last longer in laboratory settings.

Dosage Effects in Animal Models

There was no effect on weight, growth, and food consumption for animals administered secnidazole, up to 300 mg/kg/day .

Metabolic Pathways

This compound is metabolized to a limited extent predominantly by CYP3A4 and CYP3A5 among a panel of cDNA-expressed enzymes . This suggests that this compound is involved in the metabolic pathways associated with these enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Secnidazole-d6 involves the incorporation of deuterium into the Secnidazole molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s isotopic purity. The reaction conditions are optimized to maximize yield and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: Secnidazole-d6, like its non-deuterated counterpart, undergoes various chemical reactions, including:

    Oxidation: Secnidazole can be oxidized to form various metabolites.

    Reduction: The nitro group in Secnidazole can be reduced to an amino group.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or neutral conditions.

    Reduction: Catalytic hydrogenation or chemical reduction using agents like sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Scientific Research Applications

Secnidazole-d6 is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

Secnidazole-d6 is compared with other 5-nitroimidazole compounds such as Metronidazole, Tinidazole, and Ornidazole:

    Metronidazole: Similar mechanism of action but shorter half-life.

    Tinidazole: Longer half-life than Metronidazole but shorter than Secnidazole.

    Ornidazole: Similar efficacy but different pharmacokinetic profile.

Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in both research and clinical settings .

Properties

IUPAC Name

1,1,1,2,3,3-hexadeuterio-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-5(11)4-9-6(2)8-3-7(9)10(12)13/h3,5,11H,4H2,1-2H3/i1D3,4D2,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQZUUQMTUIKBP-KUMAEYKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC(C)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])N1C(=NC=C1[N+](=O)[O-])C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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